3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone
CAS No.:
Cat. No.: VC14993925
Molecular Formula: C24H27FN4O2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27FN4O2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C24H27FN4O2/c25-19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(30)8-2-1-5-13-29-18-26-22-7-4-3-6-21(22)24(29)31/h3-4,6-7,9-12,18H,1-2,5,8,13-17H2 |
| Standard InChI Key | RCBCBGROZVFDHZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Introduction
3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic compound featuring a quinazolinone core, a piperazine ring substituted with a fluorophenyl group, and a hexyl chain. This structural framework contributes to its potential biological activity and chemical reactivity. The compound's molecular weight is approximately 549.7 g/mol, indicating a substantial molecular size that could influence its pharmacokinetic properties.
Structural Features and Biological Activities
The quinazolinone scaffold is known for its diverse biological activities, including anticancer, antibacterial, antitubercular, antifungal, anti-HIV, anticonvulsant, anti-inflammatory, and analgesic properties . The presence of a fluorophenyl group on the piperazine ring may enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with specific targets.
Synthesis and Chemical Reactions
The synthesis of 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves multi-step organic reactions. These processes typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the progress and confirming the structure of intermediates and final products.
Potential Applications
Given its structural complexity and potential biological activities, this compound could be explored in various research and industrial applications. Quinazolinone derivatives have been investigated for their antibacterial properties, making them promising leads for new antibiotic development . Additionally, the presence of a fluorophenyl group may enhance interactions with specific biological targets, potentially leading to applications in medicinal chemistry.
Interaction Studies and Biological Targets
Interaction studies involving 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone focus on its ability to bind to various biological targets. These targets may include enzymes or receptors associated with central nervous system disorders or other therapeutic areas. Further in vitro and in vivo studies are necessary to elucidate these interactions and determine the compound's efficacy and safety profile.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone. For example, GLX481304 and PPZ2 exhibit distinct biological activities due to their unique structural features. The specific combination of functional groups in 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone confers unique chemical reactivity and biological activity, making it a valuable candidate for further investigation.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| GLX481304 | Triazine-diamino derivative | Inhibits NOX2 and NOX4 enzymes |
| PPZ2 | Piperazine derivative | Selective activation of TRPC channels |
| 3-{6-[4-(4-fluorophenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone | Quinazolinone core with fluorophenyl-piperazine | Potential medicinal applications |
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